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Compound of Interest

Compound Name: Capric dimethyl amine oxide

Cat. No.: B1219559 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals encountering issues with Capric dimethyl amine oxide (CDMAO)

in Bradford and BCA protein assays. Find troubleshooting tips, frequently asked questions

(FAQs), and detailed protocols to ensure accurate protein quantification.

Frequently Asked Questions (FAQs)
Q1: What is Capric dimethyl amine oxide (CDMAO) and why is it used?

Capric dimethyl amine oxide (CDMAO), also known as N,N-Dimethyldecylamine N-oxide, is

a non-ionic to zwitterionic surfactant. It is utilized in biochemical applications for its ability to

solubilize proteins, particularly membrane proteins, by disrupting lipid bilayers and protein-

protein interactions.

Q2: How does CDMAO interfere with the Bradford and BCA protein assays?

Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250

dye to proteins, which causes a shift in the dye's absorbance maximum. Detergents like

CDMAO can interfere in several ways:

Detergent-Dye Interaction: CDMAO may interact with the Coomassie dye, causing it to

aggregate or precipitate, leading to inaccurate absorbance readings.[1]
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pH Shift: The presence of detergents can alter the pH of the assay buffer, which is critical

for the dye-protein binding reaction, affecting the linearity and sensitivity of the assay.[2]

Protein-Detergent Interaction: CDMAO can bind to proteins, potentially masking the amino

acid residues (primarily arginine, lysine, and aromatic residues) that the Coomassie dye

interacts with, resulting in an underestimation of the protein concentration.

BCA Assay: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu⁺ by

protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA to produce a colored

complex. While generally more resistant to detergents than the Bradford assay, interference

can still occur.[3] The amine oxide group in CDMAO could potentially have some reducing

capacity, leading to an overestimation of the protein concentration. Additionally, at high

concentrations, detergents can interfere with the copper chelation step.

Q3: What is the maximum concentration of CDMAO compatible with each assay?

Direct quantitative data for CDMAO is not readily available in published literature or

manufacturer's compatibility charts. However, based on data for similar amine oxide detergents

like Lauryl dimethyl amine oxide (LDAO), the following are general guidelines:

Bradford Assay: Standard Bradford assays are highly sensitive to detergents. Even low

concentrations (often below 0.1%) can cause significant interference.[4] Some detergent-

compatible Bradford formulations may tolerate higher concentrations.

BCA Assay: The BCA assay is significantly more tolerant to non-ionic and zwitterionic

detergents. It is often compatible with concentrations up to 5% of many common detergents.

[3] However, it is always recommended to perform a pilot experiment to determine the

specific tolerance for CDMAO in your sample matrix.

Troubleshooting Guide
If you suspect CDMAO is interfering with your protein assay, follow these troubleshooting

steps:

Problem: Inaccurate or inconsistent protein
concentration readings.
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Caption: Troubleshooting workflow for CDMAO interference.
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Solution 1: Sample Dilution

Rationale: The simplest way to reduce the interfering effects of CDMAO is to dilute the

sample to a concentration below the interference threshold for the chosen assay.

Procedure:

If the approximate concentration of CDMAO in your sample is known, calculate the dilution

factor required to bring it within the compatible range for your assay (see table below for

estimates).

If the concentration is unknown, perform a serial dilution of your sample (e.g., 1:2, 1:5,

1:10, 1:20).

Prepare your protein standards in the same buffer as your diluted samples, but without

CDMAO.

Perform the assay and calculate the protein concentration of the original sample by

multiplying the result by the dilution factor.

Solution 2: Protein Precipitation

Rationale: This method physically separates the protein from the interfering detergent.

Acetone or trichloroacetic acid (TCA) precipitation are common methods.

Procedure (Acetone Precipitation):

To your protein sample, add 4 volumes of ice-cold acetone.

Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.

Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

Carefully decant the supernatant containing the CDMAO.

Allow the protein pellet to air-dry briefly. Do not over-dry, as this can make it difficult to

resuspend.
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Resuspend the pellet in a buffer compatible with your chosen protein assay (e.g., PBS or

water).

Solution 3: Use a Detergent-Compatible Assay

Rationale: Several commercially available protein assay kits are formulated to be compatible

with detergents.

Procedure:

Select a detergent-compatible Bradford or BCA assay kit.

Follow the manufacturer's protocol carefully, as incubation times and reagent volumes

may differ from standard assays.

It is still advisable to include a control with your buffer (containing CDMAO but no protein)

to check for any background interference.

Quantitative Data Summary
The following table provides estimated compatibility levels of different detergent types in

standard Bradford and BCA assays. Note that specific concentrations for CDMAO are not

widely published and should be determined empirically.

Detergent Type Example
Bradford Assay
Compatibility

BCA Assay
Compatibility

Amine Oxide CDMAO, LDAO Generally low (<0.1%)
Generally high (up to

5%)

Anionic SDS Very low (<0.05%)

Moderate (up to 5%

with compatible

reagents)

Cationic CTAB Very low (<0.01%) Low to moderate

Non-ionic
Triton X-100, Tween

20
Low (0.1-1%) High (up to 5%)

Zwitterionic CHAPS Moderate (up to 1%) High (up to 5%)
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Experimental Protocols
Standard Bradford Assay Protocol

Prepare Protein Standards
(e.g., BSA)

Add Bradford Reagent
to standards and samples

Prepare Unknown Samples
(and dilutions if necessary)

Incubate at Room Temperature
(5-10 minutes)

Measure Absorbance at 595 nm

Generate Standard Curve and
Calculate Protein Concentration

Click to download full resolution via product page

Caption: Standard BCA assay workflow.

Prepare a series of protein standards: Similar to the Bradford assay, prepare a dilution series

of a known protein standard (e.g., BSA) in the same buffer as your samples.

Prepare samples: Dilute your unknown protein samples as needed.
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Prepare BCA Working Reagent: Mix BCA Reagent A and Reagent B according to the

manufacturer's instructions (typically a 50:1 ratio).

Assay:

Pipette a small volume (e.g., 25 µL) of each standard and unknown sample into separate

microplate wells.

Add the BCA working reagent (e.g., 200 µL) to each well.

Mix gently on a plate shaker.

Incubate: Incubate the plate at 37°C for 30 minutes.

Cool: Allow the plate to cool to room temperature.

Read Absorbance: Measure the absorbance at 562 nm.

Calculate Concentration: Generate a standard curve and determine the concentration of your

unknown samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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